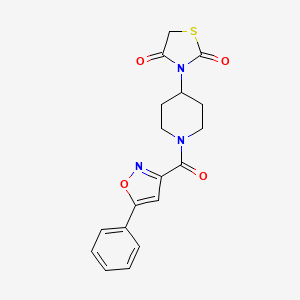

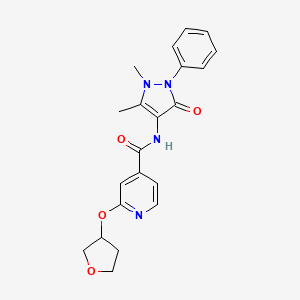

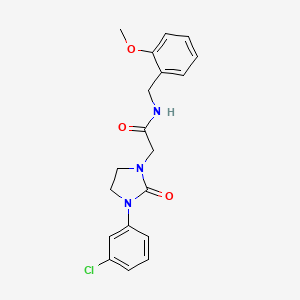

3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a chemical compound. It’s a part of the thiazolidine-2,4-dione family, which are sulfur-containing pentacyclic compounds . These compounds are widely found throughout nature in various forms .

Synthesis Analysis

Thiazolidine-2,4-dione motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The alkylation of thiazolidine-2,4-dione took place under alkaline conditions provided by anhydrous K2CO3, using anhydrous acetone as solvent .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives have been synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity . The antimicrobial screening was carried out against selected strains of fungi and bacteria . The antioxidant potential was assessed using stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method .Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial properties. For instance, compounds synthesized through Knoevenagel condensation processes have shown good activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds have also exhibited excellent antifungal activity against species like Aspergillus niger and A. flavus, with some being more effective than commercially available drugs like fluconazole (Prakash et al., 2011). Similarly, new pyrazolyl-2, 4-thiazolidinediones have been synthesized and found to possess remarkable antifungal and antibacterial activities, especially against Gram-positive bacteria (Aneja et al., 2011).

Anticancer Properties

Thiazolidine-2,4-dione derivatives have been explored for their potential anticancer activities. N-substituted indole derivatives involving thiazolidine-2,4-dione have shown promising results in inhibiting cancer cell growth, particularly against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Antidiabetic Agents

Thiazolidine-2,4-dione compounds are recognized for their antidiabetic properties, notably in lowering blood glucose levels. The synthesis of novel thiazolidine-2,4-dione derivatives has been targeted as potential antidiabetic agents, demonstrating significant blood glucose reduction in experimental models (Kadium et al., 2022).

Antihyperglycemic Activity

Derivatives of thiazolidine-2,4-dione have also been evaluated for their antihyperglycemic effects. Novel 5-arylidenethiazolidinones synthesized through efficient reactions have been found to possess antihyperglycemic properties, with some compounds effectively lowering glucose and insulin levels in diabetic models (Wrobel et al., 1998).

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA unwinding. By targeting DNA gyrase, the compound can interfere with bacterial DNA replication and transcription .

Mode of Action

The compound interacts with its target, DNA gyrase, by binding to it in a new mode . This binding inhibits the activity of the enzyme, thereby preventing the introduction of negative supercoils into the DNA. As a result, DNA replication and transcription are disrupted, leading to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of DNA synthesis and, consequently, the inhibition of bacterial growth .

Pharmacokinetics

Modifications to the compound, such as the addition of a thiazolidinedione moiety, are intended to improve its pharmacokinetic profile . These modifications could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial growth. By preventing DNA replication, it causes the death of bacterial cells . The compound has shown promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity could be affected by the presence of other substances in the environment, such as proteins or ions. Additionally, factors such as temperature and pH could influence the compound’s stability and efficacy . .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. Therefore, “3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name |

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-16-11-26-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(25-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISMRJKQPRFHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)

![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)

![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)